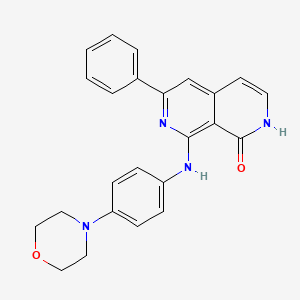

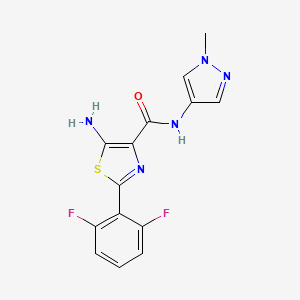

8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé identifié par le numéro de brevet US8546370 est une classe d’inhibiteurs de kinases. Ces composés sont conçus pour inhiber l’activité de kinases spécifiques, qui sont des enzymes jouant un rôle crucial dans divers processus cellulaires, y compris la division cellulaire, le métabolisme et la transduction du signal. L’inhibition de ces kinases peut être bénéfique dans le traitement de maladies telles que le cancer, où l’activité anormale des kinases est souvent observée .

Méthodes De Préparation

La préparation de ces inhibiteurs de kinases implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante comprend la synthèse de dérivés de 2,7-naphtyridine. Le processus implique généralement la formation d’une structure centrale par une série de réactions de condensation et de cyclisation. Les conditions réactionnelles nécessitent souvent l’utilisation de catalyseurs et de solvants spécifiques pour obtenir le produit souhaité avec un rendement et une pureté élevés . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer la cohérence et l’efficacité .

Analyse Des Réactions Chimiques

Ces inhibiteurs de kinases subissent divers types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs tels que des halogènes ou des nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des températures contrôlées. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d’origine avec des groupes fonctionnels modifiés, améliorant leur activité biologique ou leur stabilité .

Applications de la recherche scientifique

Les inhibiteurs de kinases décrits dans US8546370 ont une large gamme d’applications de recherche scientifique :

Chimie : Ces composés sont utilisés pour étudier les mécanismes d’inhibition des kinases et pour développer de nouvelles méthodes de synthèse pour la production d’inhibiteurs de kinases.

Biologie : Ils sont utilisés dans la recherche pour comprendre le rôle des kinases dans les processus cellulaires et pour identifier des cibles thérapeutiques potentielles pour diverses maladies.

Médecine : Ces inhibiteurs sont étudiés pour leur utilisation potentielle dans le traitement de maladies telles que le cancer, où l’activité anormale des kinases est un facteur clé.

Applications De Recherche Scientifique

The kinase inhibitors described in US8546370 have a wide range of scientific research applications:

Chemistry: These compounds are used to study the mechanisms of kinase inhibition and to develop new synthetic methods for producing kinase inhibitors.

Biology: They are employed in research to understand the role of kinases in cellular processes and to identify potential therapeutic targets for various diseases.

Medicine: These inhibitors are investigated for their potential use in treating diseases such as cancer, where abnormal kinase activity is a key factor.

Mécanisme D'action

Le mécanisme d’action de ces inhibiteurs de kinases implique la liaison au site actif de l’enzyme kinase, empêchant ainsi son activité. Cette liaison peut se produire par le biais de diverses interactions, y compris les liaisons hydrogène, les interactions hydrophobes et les forces de Van der Waals. L’inhibition de l’activité des kinases perturbe les voies de signalisation qui sont essentielles à la croissance et à la division cellulaires, conduisant à la suppression de la prolifération cellulaire anormale .

Comparaison Avec Des Composés Similaires

Des composés similaires à ceux décrits dans US8546370 comprennent d’autres inhibiteurs de kinases tels que :

Imatinib : Un inhibiteur de kinase bien connu utilisé dans le traitement de la leucémie myéloïde chronique.

Gefitinib : Un inhibiteur utilisé pour traiter le cancer du poumon non à petites cellules.

Erlotinib : Un autre inhibiteur utilisé pour le traitement du cancer du poumon non à petites cellules.

La singularité des composés décrits dans US8546370 réside dans leur structure spécifique, qui permet une inhibition sélective de certaines kinases, réduisant potentiellement les effets secondaires et augmentant l’efficacité thérapeutique .

Propriétés

Formule moléculaire |

C24H22N4O2 |

|---|---|

Poids moléculaire |

398.5 g/mol |

Nom IUPAC |

8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one |

InChI |

InChI=1S/C24H22N4O2/c29-24-22-18(10-11-25-24)16-21(17-4-2-1-3-5-17)27-23(22)26-19-6-8-20(9-7-19)28-12-14-30-15-13-28/h1-11,16H,12-15H2,(H,25,29)(H,26,27) |

Clé InChI |

UNLNOESEDGPPCS-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5)C=CNC4=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

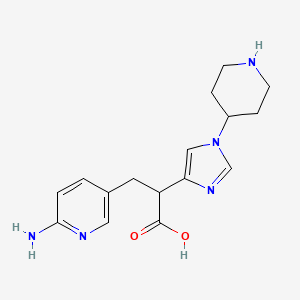

![3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide](/img/structure/B10836694.png)

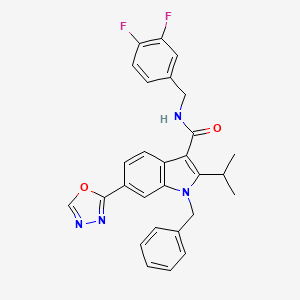

![2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid](/img/structure/B10836711.png)

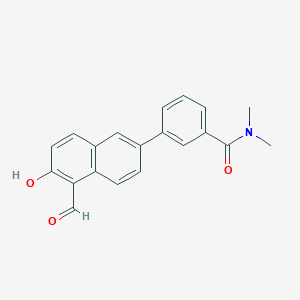

![methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B10836712.png)

![1-Benzyl-3-hydroxy-4-[(3-imidazol-1-ylpropylamino)methyl]pyridin-2-one](/img/structure/B10836730.png)

![N-[4-[(3R,4R)-3-amino-4-hydroxypiperidin-1-yl]pyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10836765.png)

![[3-(2-Tert-butyl-4-fluorophenoxy)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B10836772.png)

![4-[6-(1,3-Difluoropropan-2-yloxy)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]piperidine-1-carbaldehyde](/img/structure/B10836784.png)